molecular formula C9H19NO B13148531 3-Amino-1-cyclobutyl-2,2-dimethylpropan-1-OL

3-Amino-1-cyclobutyl-2,2-dimethylpropan-1-OL

Cat. No.: B13148531
M. Wt: 157.25 g/mol
InChI Key: IUEIUGLPTBDOOG-UHFFFAOYSA-N
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Description

3-Amino-1-cyclobutyl-2,2-dimethylpropan-1-OL: is an organic compound with the molecular formula C9H19NO It is a cyclobutyl derivative with an amino group and a hydroxyl group attached to a dimethylpropan backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-cyclobutyl-2,2-dimethylpropan-1-OL typically involves the following steps:

    Amination: The addition of an amino group to the cyclobutylated intermediate.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.

    Purification: Techniques like distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-cyclobutyl-2,2-dimethylpropan-1-OL undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated compounds, alkylated derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of cyclic carbamates and other complex organic molecules.

Biology:

    Biochemical Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine:

    Pharmaceutical Research: Explored for its potential therapeutic properties and as a building block for drug development.

Industry:

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-cyclobutyl-2,2-dimethylpropan-1-OL involves its interaction with molecular targets such as enzymes and receptors. The compound may act by:

    Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.

    Modulating Pathways: Influencing biochemical pathways by interacting with key regulatory proteins.

Comparison with Similar Compounds

    3-Amino-2,2-dimethylpropan-1-OL: A structurally similar compound with a different cycloalkyl group.

    Cyclobutylamines: Compounds with a cyclobutyl group and an amino group.

Uniqueness:

    Structural Features: The presence of both a cyclobutyl group and a dimethylpropan backbone makes 3-Amino-1-cyclobutyl-2,2-dimethylpropan-1-OL unique.

    Reactivity: Its unique structure influences its reactivity and interaction with other molecules, making it distinct from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

3-amino-1-cyclobutyl-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C9H19NO/c1-9(2,6-10)8(11)7-4-3-5-7/h7-8,11H,3-6,10H2,1-2H3

InChI Key

IUEIUGLPTBDOOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C(C1CCC1)O

Origin of Product

United States

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